molecular formula C15H15N5O3S B2753764 5-acetyl-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide CAS No. 2034516-53-3

5-acetyl-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide

Cat. No. B2753764
CAS RN: 2034516-53-3
M. Wt: 345.38
InChI Key: RNVQIPYFSBRZAB-UHFFFAOYSA-N
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Description

5-acetyl-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H15N5O3S and its molecular weight is 345.38. The purity is usually 95%.
BenchChem offers high-quality 5-acetyl-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-acetyl-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Prabhudeva et al. (2019) presented an effective route for synthesizing thiophene tethered pyrazoles, demonstrating their potential as antimicrobial agents. The compounds exhibited significant inhibitory activity against various microbial strains, including S. aureus, E. coli, B. subtilis, A. niger, A. flavus, and C. albicans, indicating their potential application in developing new antimicrobial therapies (Prabhudeva, Vivek, & Kumar, 2019).

Anticancer Activity

Atta and Abdel‐Latif (2021) synthesized new thiophene-2-carboxamide derivatives, which were tested for their in vitro cytotoxicity against several cancer cell lines. The study found that certain derivatives exhibit good inhibitory activity, particularly those containing a thiazolidinone ring or a thiosemicarbazide moiety, suggesting their utility in anticancer drug development (Atta & Abdel‐Latif, 2021).

Cytotoxicity and Anticancer Potential

Hassan, Hafez, and Osman (2014) explored the synthesis of 5-amino-pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, evaluating their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. The findings underscore the potential of these compounds as templates for developing novel anticancer agents (Hassan, Hafez, & Osman, 2014).

Anti-Inflammatory and Radical Scavenging Agents

Another study by Prabhudeva et al. (2017) focused on the synthesis of thiophene-appended pyrazoles, evaluating their anti-inflammatory properties and DPPH radical scavenging abilities. The study highlighted compounds with excellent anti-inflammatory activities and radical scavenging abilities, contributing to the search for novel therapeutic agents with anti-inflammatory and antioxidant properties (Prabhudeva et al., 2017).

properties

IUPAC Name

5-acetyl-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c1-3-20-8-10(6-17-20)14-18-13(23-19-14)7-16-15(22)12-5-4-11(24-12)9(2)21/h4-6,8H,3,7H2,1-2H3,(H,16,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVQIPYFSBRZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC=C(S3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-acetyl-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.